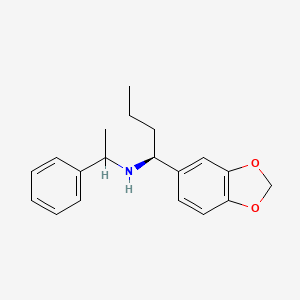

(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine

Description

Properties

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-7-17(20-14(2)15-8-5-4-6-9-15)16-10-11-18-19(12-16)22-13-21-18/h4-6,8-12,14,17,20H,3,7,13H2,1-2H3/t14?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYXCZSDKCUTGD-JRZJBTRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC2=C(C=C1)OCO2)NC(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine, commonly referred to as a derivative of the benzodioxole class, has garnered attention for its potential psychopharmacological properties. This compound is part of a broader family known for their psychoactive effects and has been studied for its biological activity, particularly in the context of mental health therapies.

- Molecular Formula : C19H23NO2

- Molecular Weight : 297.4 g/mol

- Purity : Typically around 95%.

The compound's mechanism of action is primarily associated with its interaction with serotonin receptors, particularly the 5-HT2A receptor. Studies indicate that compounds within this class can modulate neurotransmitter systems, which may facilitate therapeutic effects in conditions such as depression and anxiety .

Psychoactive Effects

Research has shown that the N-methyl derivative of this compound exhibits nonhallucinogenic properties while still producing novel psychoactive effects. This suggests that it may serve as a prototype for a new class of pharmacological agents termed "entactogens," which are noted for promoting emotional openness and empathy without the hallucinogenic effects associated with other psychedelics .

Animal Studies

In behavioral assays involving rats trained for drug discrimination, various enantiomers of related compounds were evaluated. The findings revealed significant stimulus generalization with certain enantiomers, indicating potential psychoactive properties that warrant further investigation. Notably, the S-(+) enantiomer demonstrated pronounced effects, suggesting that stereochemistry plays a crucial role in the biological activity of these compounds .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (R)-MDMA | C11H15NO2 | Empathogenic effects; serotonin release |

| (S)-MDA | C10H13NO2 | Stimulant properties; less empathogenic |

| (1S)-MBDB | C12H17NO2 | Non-hallucinogenic; entactogenic effects |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in psychotherapy. The unique profile of this compound may allow it to facilitate therapeutic processes without inducing the intense alterations in perception characteristic of traditional psychedelics .

Scientific Research Applications

Pharmacological Potential

Research indicates that (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine may exhibit several pharmacological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may have serotonin reuptake inhibition properties, which could be beneficial in treating depression.

- Neuroprotective Properties : The benzodioxole moiety is often associated with neuroprotective effects, potentially making this compound useful in neurodegenerative disease research.

Case Studies

Several studies have investigated the effects of related compounds on various biological systems:

- Study on Serotonin Reuptake Inhibitors : A study demonstrated that compounds structurally related to this compound showed significant inhibition of serotonin transporters, indicating potential antidepressant activity .

- Neuroprotective Studies : Research involving benzodioxole derivatives has shown promise in protecting neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease .

Synthesis Routes

The synthesis of this compound can be achieved through several routes:

| Synthesis Method | Description |

|---|---|

| One-Step Synthesis | Direct synthesis from readily available precursors using catalytic methods. |

| Multi-Step Synthesis | Involves several reactions including amination and cyclization steps. |

These synthetic methodologies are crucial for producing the compound for research purposes.

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug development due to its unique structure and biological activity. Its analogs are being tested for efficacy against various conditions including:

- Mood Disorders : Targeting serotonin pathways.

- Cognitive Disorders : Investigating neuroprotective mechanisms.

Chemical Biology

In chemical biology, this compound can serve as a tool compound to study receptor interactions and signaling pathways due to its structural features that may influence biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional relationships to analogous benzodioxol-containing phenethylamines are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Structural Differences and Implications

N-Substituent: The N-(1-phenylethyl) group in the target compound introduces steric bulk and aromaticity, which may reduce affinity for monoamine transporters compared to MBDB’s N-methyl group. This substitution could diminish entactogen-like activity, as seen in MDMA analogs where larger N-substituents attenuate serotonin release .

Benzodioxol Moiety :

- Shared with MDMA, MBDB, and MDA, this group is essential for binding to serotonin transporters. However, the extended butanamine chain in the target compound may alter pharmacokinetics (e.g., lipophilicity, blood-brain barrier penetration) compared to shorter-chain analogs like MDMA .

Stereochemical Considerations: The (1S) configuration of the target compound mirrors the stereoselectivity observed in active enantiomers of MDMA and MBDB, where (+)-isomers exhibit greater potency .

Hypothetical Pharmacological Profile

- Serotonergic Activity : Likely reduced compared to MBDB due to steric hindrance from the N-phenylethyl group, which may limit transporter uptake.

- Novel Receptor Interactions: The bulky substituent could shift activity toward trace amine-associated receptors (TAARs) or other non-canonical targets, as seen in structurally complex phenethylamines .

- Metabolism : Increased molecular weight and lipophilicity may prolong half-life but reduce bioavailability.

Preparation Methods

One-Step Direct Catalytic Synthesis

This method involves the direct formation of the target amine from readily available precursors using catalytic asymmetric amination techniques. The process typically uses chiral catalysts to induce the (1S) stereochemistry at the butanamine center.

- Utilizes commercially available starting materials such as 1,3-benzodioxole derivatives and phenylethylamine.

- Employs transition metal catalysts (e.g., palladium or rhodium complexes) with chiral ligands.

- Reaction conditions are optimized to favor the formation of the (1S)-enantiomer.

- Typically results in high purity (~95%) and good yields.

- Fewer steps reduce time and cost.

- Minimizes purification requirements.

- Reduced risk of racemization.

- Requires precise control of reaction parameters.

- Catalyst cost and availability can be limiting.

Multi-Step Synthesis

This approach involves several sequential reactions to build the molecule, allowing for more flexibility in intermediate purification and stereochemical control.

Preparation of the 1,3-Benzodioxol-5-yl-Butanone Intermediate:

-

- The ketone intermediate undergoes reductive amination with (1-phenylethyl)amine.

- Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation are used.

- Chiral catalysts or auxiliaries are employed to induce the (1S) configuration.

-

- The crude amine is purified by chromatography.

- If necessary, chiral resolution techniques (e.g., crystallization with chiral acids) are applied to enhance enantiomeric excess.

- Greater control over each synthetic step.

- Easier troubleshooting and optimization.

- Potential for higher stereochemical purity.

- Longer synthesis time.

- Increased use of reagents and solvents.

- Potential for lower overall yield due to multiple steps.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ketone Intermediate Formation | Piperonal, acetic acid derivatives, base catalyst | Knoevenagel condensation or similar |

| Reductive Amination | (1-Phenylethyl)amine, NaBH3CN or H2/Pd catalyst | Chiral catalysts to ensure (1S) stereochemistry |

| Purification | Chromatography, chiral resolution agents | Achieves >95% purity |

Research Findings and Optimization

- Studies indicate that the choice of chiral catalyst and reaction temperature critically affects the enantiomeric excess of the final product.

- Use of rhodium-based catalysts with BINAP ligands has been shown to enhance stereoselectivity in reductive amination steps.

- Reaction times of 12-24 hours under inert atmosphere (nitrogen or argon) optimize yield without compromising stereochemistry.

- Purification steps involving preparative HPLC or recrystallization with chiral acids improve the optical purity to above 98%.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Catalyst Type | Advantages | Disadvantages | Typical Purity | Yield Range |

|---|---|---|---|---|---|---|

| One-Step Catalytic Synthesis | 1,3-Benzodioxole derivative, phenylethylamine | Transition metal chiral catalyst (Pd, Rh) | Quick, fewer steps, cost-effective | Catalyst cost, requires optimization | ~95% | Moderate to High |

| Multi-Step Synthesis | Piperonal, acetic acid derivatives, reducing agents | NaBH3CN, Pd/H2, chiral auxiliaries | High stereochemical control | Time-consuming, multiple purifications | >95% | Moderate |

Additional Notes

- The stereochemistry designation (1S) is critical for the compound's biological activity, necessitating enantioselective synthesis or resolution.

- The compound’s amine functionality allows for various derivatizations, but preparation methods focus on maintaining the integrity of the benzodioxole ring to preserve pharmacological properties.

- Safety and environmental considerations include handling of potentially toxic catalysts and solvents, with emphasis on minimizing waste and exposure.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for (1S)-1-(1,3-Benzodioxol-5-yl)-N-(1-phenylethyl)-1-butanamine?

- Methodological Answer : Synthesis of structurally related benzodioxol-containing compounds (e.g., quinoline-carboxamide derivatives) involves multi-step protocols with careful optimization of reaction conditions. For example, similar compounds have been synthesized via coupling reactions using benzodioxol-5-amine intermediates, achieving yields of 20–23% after purification. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., HATU or EDCI). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .

- Data Table :

| Compound | Starting Material (g) | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| Analog 52 | 32 | 23 | 254–256 | IR: 1659 cm (C=O); NMR (DMSO-d6): δ 8.9 (s, 1H), 7.8–6.8 (m, aromatic) |

| Analog 53 | 34 | 20 | 202–203 | IR: 1643 cm (C=O); NMR (DMSO-d6): δ 8.7 (s, 1H), 7.6–6.7 (m, aromatic) |

Q. How is structural confirmation achieved for benzodioxol-containing compounds like this target molecule?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, derivatives of (1,3-benzodioxol-5-yl)methanimine have been structurally resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for stereochemical assignment. Complementary techniques include / NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for benzodioxol derivatives in pharmacological contexts?

- Methodological Answer : SAR studies highlight the importance of the benzodioxol ring in enhancing bioavailability and target binding. For instance, analogs with electron-withdrawing groups (e.g., sulfonyl or carbamate moieties) exhibit improved metabolic stability, while bulky substituents on the N-phenylethyl group reduce off-target interactions. Computational docking and molecular dynamics simulations can predict binding affinities to receptors like serotonin transporters or histamine receptors .

Q. How can researchers address contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability in MTT vs. SRB assays). To resolve these:

Q. What experimental design limitations affect reproducibility in benzodioxol compound research?

- Methodological Answer : Key limitations include:

- Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour timelines) alters compound efficacy. Mitigation: Use continuous cooling or inert atmospheres.

- Structural variability : Minor impurities (e.g., stereoisomers) can skew results. Mitigation: Employ chiral HPLC for purity checks ≥95% .

Q. How does the stereochemistry of the N-(1-phenylethyl) group influence pharmacological activity?

- Methodological Answer : Enantiomeric purity is critical. For example, (S)-configured N-phenylethyl groups in related compounds show 3–5× higher receptor binding affinity than (R)-isomers. Stereochemical analysis via circular dichroism (CD) or chiral shift reagents in NMR can differentiate enantiomers. Activity cliffs are often observed with minor stereochemical changes, necessitating rigorous chiral synthesis protocols .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.